molecular formula C45H72O12 B10767097 Einecs 234-275-5 CAS No. 4955-81-1

Einecs 234-275-5

Cat. No.: B10767097
CAS No.: 4955-81-1
M. Wt: 805.0 g/mol
InChI Key: QPRQJOHKNJIMGN-UHFFFAOYSA-N
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Description

Oligomycin B is a macrolide antibiotic produced by the bacterium Streptomyces diastatochromogenes. It is known for its potent inhibitory effects on the mitochondrial ATP synthase, making it a valuable tool in biochemical research. Oligomycin B, along with its analogs Oligomycin A and Oligomycin C, is primarily used to study cellular respiration and energy production processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oligomycin B involves complex organic reactions, typically starting from simpler macrolide precursors. The process includes multiple steps of hydroxylation, methylation, and cyclization to form the macrolide ring structure. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of Oligomycin B .

Industrial Production Methods: Industrial production of Oligomycin B is generally achieved through fermentation processes using Streptomyces diastatochromogenes. The bacterium is cultured in nutrient-rich media under controlled conditions to maximize the yield of Oligomycin B. Post-fermentation, the compound is extracted and purified using techniques like solvent extraction, chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions: Oligomycin B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Oligomycin B can yield hydroxylated derivatives, while reduction can produce alcohols .

Scientific Research Applications

Oligomycin B has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the structure and function of macrolide antibiotics and their interactions with biological molecules.

    Biology: Employed to investigate mitochondrial function, cellular respiration, and energy production processes.

    Medicine: Utilized in research on metabolic disorders, cancer, and neurodegenerative diseases due to its effects on ATP synthase.

    Industry: Applied in the development of new antibiotics and bioenergetic research tools

Mechanism of Action

Oligomycin B exerts its effects by binding to the F_O subunit of the mitochondrial ATP synthase, blocking the proton channel. This inhibition prevents the flow of protons into the mitochondrial matrix, thereby halting the synthesis of adenosine triphosphate (ATP). The disruption of ATP production leads to a decrease in cellular energy levels, affecting various cellular processes .

Comparison with Similar Compounds

Oligomycin B is chemically similar to Oligomycin A and Oligomycin C, all of which are inhibitors of ATP synthase. Oligomycin B has unique structural features that differentiate it from its analogs:

Other similar compounds include:

Properties

IUPAC Name

22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H72O12/c1-12-33-17-15-13-14-16-25(3)42(52)44(11,54)43(53)31(9)40(51)30(8)39(50)29(7)38(49)24(2)18-21-37(48)55-41-28(6)34(20-19-33)56-45(32(41)10)36(47)22-26(4)35(57-45)23-27(5)46/h13-15,17-18,21,24-35,38,40-42,46,49,51-52,54H,12,16,19-20,22-23H2,1-11H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRQJOHKNJIMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H72O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964253
Record name 22-Ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

805.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4955-81-1, 11050-94-5
Record name 22-Ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oligomycin A, 28-oxo-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.147
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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